1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 4-nitrophenylmethyl group and a 2-(trifluoromethyl)phenylmethyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpiperazine and 4-fluoronitrobenzene.
Reaction: The reaction between 1-methylpiperazine and 4-fluoronitrobenzene is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol.
Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: 1-[(4-aminophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine.
Oxidation: 1-[(4-nitrosophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the trifluoromethyl group.
1-methyl-4-(2-nitrophenyl)piperazine: Similar structure but with a nitro group at a different position.
1-methyl-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group
Uniqueness
1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the nitrophenyl and trifluoromethylphenyl groups.
Properties
Molecular Formula |
C19H20F3N3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)18-4-2-1-3-16(18)14-24-11-9-23(10-12-24)13-15-5-7-17(8-6-15)25(26)27/h1-8H,9-14H2 |
InChI Key |
UHNGKVBPBZXFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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